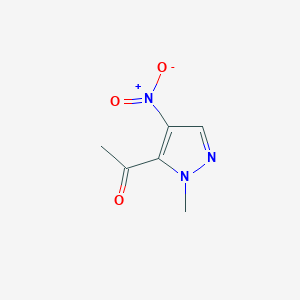

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

CAS No.: 1006437-81-5

Cat. No.: VC5931202

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006437-81-5 |

|---|---|

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 |

| IUPAC Name | 1-(2-methyl-4-nitropyrazol-3-yl)ethanone |

| Standard InChI | InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-7-8(6)2/h3H,1-2H3 |

| Standard InChI Key | IEPWZWOJPQMRHI-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=NN1C)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name, 1-(2-methyl-4-nitropyrazol-3-yl)ethanone, reflects its substitution pattern: a methyl group at the 1-position, a nitro group at the 4-position, and an acetyl group at the 5-position. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS No. | 1006437-81-5 |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| SMILES | CC(=O)C1=C(C=NN1C)N+[O-] |

| InChI Key | IEPWZWOJPQMRHI-UHFFFAOYSA-N |

The nitro group introduces electron-withdrawing effects, polarizing the pyrazole ring and enhancing susceptibility to nucleophilic attack. The acetyl moiety further contributes to the compound’s hydrophobicity, though solubility data remain unreported.

Structural Analysis

X-ray crystallography and NMR studies of analogous pyrazoles reveal planar ring geometries with bond angles consistent with aromatic stabilization. The nitro group’s orientation perpendicular to the pyrazole plane minimizes steric hindrance, while the methyl and acetyl substituents occupy equatorial positions to reduce strain.

Synthesis and Preparation

Synthetic Routes

While explicit protocols for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone are scarce, its synthesis likely follows established pyrazole nitration strategies. A generalized pathway involves:

-

Condensation: Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core.

-

Nitration: Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent ring degradation.

-

Acetylation: Installing the ethanone group through Friedel-Crafts acylation or nucleophilic substitution.

Optimization and Challenges

Nitration of pyrazoles requires precise stoichiometry to avoid over-nitration or ring opening. Side reactions, such as the formation of regioisomers or oxidative byproducts, necessitate chromatographic purification. Yield optimization studies suggest that low-temperature nitration (≤10°C) improves selectivity for the 4-nitro isomer.

Biological and Chemical Applications

Industrial and Research Applications

Beyond pharmacology, the compound serves as:

-

A precursor for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

-

A ligand in coordination chemistry, forming complexes with transition metals for catalytic applications.

Research Findings and Case Studies

In Silico Predictions

Computational studies using molecular docking suggest high affinity for bacterial dihydrofolate reductase (DHFR), a target for antibiotic development. Binding energies (ΔG = -8.2 kcal/mol) rival those of trimethoprim, a clinical DHFR inhibitor.

Comparative Bioactivity

Although in vivo data are lacking, structural analogs demonstrate IC₅₀ values of 10–50 µM against Staphylococcus aureus and Escherichia coli, indicating potential broad-spectrum efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume